(5S,6R)-6-Hydroxy-5-methylheptan-2-one
CAS No.: 130650-58-7
Cat. No.: VC21242808
Molecular Formula: C8H16O2
Molecular Weight: 144.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 130650-58-7 |
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Molecular Formula | C8H16O2 |
Molecular Weight | 144.21 g/mol |
IUPAC Name | (5S,6R)-6-hydroxy-5-methylheptan-2-one |
Standard InChI | InChI=1S/C8H16O2/c1-6(8(3)10)4-5-7(2)9/h6,8,10H,4-5H2,1-3H3/t6-,8+/m0/s1 |
Standard InChI Key | JTPMVCMMYOHLGD-POYBYMJQSA-N |
Isomeric SMILES | C[C@@H](CCC(=O)C)[C@@H](C)O |
SMILES | CC(CCC(=O)C)C(C)O |
Canonical SMILES | CC(CCC(=O)C)C(C)O |
Introduction
Chemical Identity and Fundamental Properties
Molecular Structure and Identification
(5S,6R)-6-Hydroxy-5-methylheptan-2-one is uniquely identified by its CAS number 130650-58-7 . This compound possesses a molecular formula of C₈H₁₆O₂ with a molecular weight of 144.21 g/mol . Its structure features a heptane backbone with a ketone functional group at position 2 and a hydroxyl group at position 6, while position 5 contains a methyl branch . The stereochemical configuration is specifically defined, with an S-configuration at carbon-5 and an R-configuration at carbon-6, denoted in the compound's name .
This chiral molecule can be uniquely identified through several standardized chemical identifiers:
Identifier Type | Value |
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IUPAC Name | (5S,6R)-6-hydroxy-5-methylheptan-2-one |
CAS Number | 130650-58-7 |
InChI | InChI=1S/C8H16O2/c1-6(8(3)10)4-5-7(2)9/h6,8,10H,4-5H2,1-3H3/t6-,8+/m0/s1 |
InChIKey | JTPMVCMMYOHLGD-POYBYMJQSA-N |
SMILES | CC@@HC@@HO |
Physical and Chemical Properties
The compound exists primarily as a liquid under standard conditions. Its bifunctional nature, containing both hydroxyl and ketone groups, contributes to its unique reactivity profile and makes it a valuable intermediate in organic synthesis. The presence of these two functional groups confers distinct chemical properties:
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The hydroxyl group at C-6 provides a site for hydrogen bonding, nucleophilic reactions, and can undergo transformations such as oxidation, esterification, and etherification.
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The ketone functionality at C-2 allows for carbonyl-typical reactions including nucleophilic additions, reductions, aldol additions, and condensations.
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The specific stereochemistry at positions 5 and 6 influences reaction pathways, particularly in stereoselective transformations where spatial orientation is critical.
Synthesis Methods and Applications
Synthetic Approaches
The synthesis of (5S,6R)-6-Hydroxy-5-methylheptan-2-one typically employs methods that maintain stereochemical integrity. A key synthetic approach was documented by Mori and Takikawa in their research on cockroach pheromone synthesis, where chromatographic separation of (5RS,6R)-6-hydroxy-5-methyl-2-heptanone was employed to isolate the pure (5R,6R) and (5S,6R) isomers .
While specific synthetic routes vary, several approaches have been reported in the literature:
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Asymmetric aldol reactions with appropriate control of stereochemistry
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Stereoselective reductions of appropriate precursors
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Enzymatic transformations that leverage biocatalysts' inherent stereoselectivity
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Separation of diastereomeric mixtures through chromatographic methods
The synthesis often requires careful control of reaction conditions to ensure proper stereochemical outcomes, as the specific configuration at the two chiral centers is essential for the compound's intended applications.
Research Applications and Significance
(5S,6R)-6-Hydroxy-5-methylheptan-2-one has demonstrated significant utility across several research areas:
Pheromone Synthesis
The most documented application of this compound is in the synthesis of insect pheromones. Notably, it served as a critical intermediate in the preparation of the four stereoisomers of 3,11-dimethyl-2-nonacosanone, the female-produced sex pheromone of the German cockroach . This application highlights the importance of stereochemically defined building blocks in creating biologically active compounds that interact with specific receptor systems.
Organic Synthesis
The compound's bifunctional nature and defined stereochemistry make it valuable for constructing more complex molecules. Its reactive sites allow for various transformations that can elaborate its structure toward compounds with potential applications in pharmaceutical research and material science.
Research suggests that (5S,6R)-6-Hydroxy-5-methylheptan-2-one may also serve as a useful chiral building block in asymmetric synthesis, potentially functioning as a chiral auxiliary or template for controlling the stereochemical outcome of reactions.
Structural Comparisons and Relationships
Related Compounds and Structural Analogs
Several compounds share structural similarities with (5S,6R)-6-Hydroxy-5-methylheptan-2-one. Understanding these relationships provides valuable insights into how structural variations affect properties and functions:
Structure-Activity Relationships
The specific stereochemistry of (5S,6R)-6-Hydroxy-5-methylheptan-2-one significantly influences its chemical behavior and potential biological activities. The S-configuration at position 5 and R-configuration at position 6 create a distinct spatial arrangement that can affect:
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Reactivity patterns in chemical transformations
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Binding interactions with enzymes or receptors
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Efficacy in biological systems when incorporated into larger molecules
Preliminary research suggests that compounds with similar structures may interact with metabolic enzymes or receptors involved in lipid metabolism, though further investigation is needed to fully characterize these interactions.
Recent Research Developments
Current Research Trends
Recent research involving (5S,6R)-6-Hydroxy-5-methylheptan-2-one has expanded to explore its versatility in organic synthesis. Studies have investigated:
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Improved stereoselective synthesis methods to enhance yield and purity
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Applications in creating diverse derivatives with potential biological activities
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Structure-activity relationship studies to understand how stereochemistry influences function
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Development of analytical methods for better characterization and purity assessment
Research continues to highlight the compound's utility as a versatile intermediate that can participate in various chemical reactions typical for both hydroxyl and ketone functional groups.
Future Research Directions
Based on current understanding and emerging trends, several promising avenues for future research can be identified:
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Development of new, more efficient synthetic methodologies that improve stereoselectivity and yield
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Exploration of the compound's potential in pharmaceutical development, particularly as a building block for sterically defined bioactive molecules
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Investigation of potential antimicrobial or other biological activities of the compound and its derivatives
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Application in newer fields such as materials science, where precisely defined stereochemistry may influence material properties
The unique stereochemistry and bifunctional nature of (5S,6R)-6-Hydroxy-5-methylheptan-2-one suggest continued value in organic synthesis and related fields of chemistry.
Analytical Characterization
Spectroscopic Identification
The structural confirmation of (5S,6R)-6-Hydroxy-5-methylheptan-2-one typically involves several complementary analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the hydrogen and carbon environments, confirming the presence and positions of functional groups as well as stereochemical configurations.
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Infrared (IR) Spectroscopy: IR analysis reveals characteristic absorption bands for the hydroxyl group (typically appearing as a broad band in the 3300-3500 cm⁻¹ region) and the ketone carbonyl (strong band around 1710-1720 cm⁻¹).
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Mass Spectrometry: Mass spectral analysis shows fragmentation patterns characteristic of hydroxy ketones, with a molecular ion peak at m/z 144 corresponding to the compound's molecular weight.
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Chromatographic Methods: High-performance liquid chromatography (HPLC) or gas chromatography (GC), especially when coupled with chiral stationary phases, can be used to assess the stereochemical purity of the compound.
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